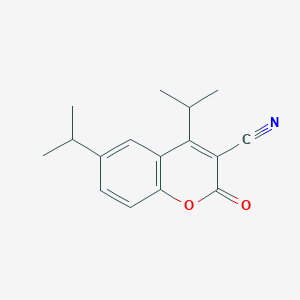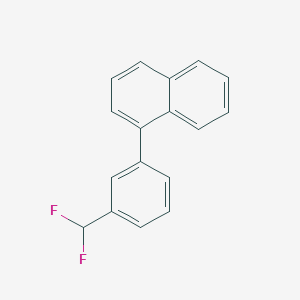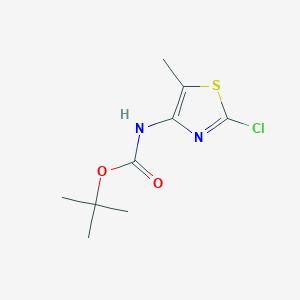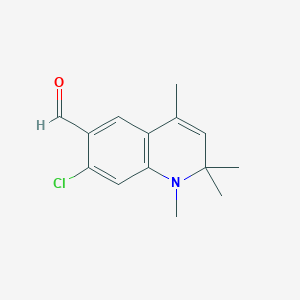
7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C14H16ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a chloro group, multiple methyl groups, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups. The final step involves the formation of the aldehyde group through oxidation reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols, particularly the reduction of the aldehyde group to a primary alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the chloro group under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological macromolecules. It may also serve as a probe in biochemical assays.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against various diseases, including its potential as an antimicrobial or anticancer agent.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is largely dependent on its interaction with specific molecular targets. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s quinoline core may also interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Quinoline: The parent compound of 7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde, known for its aromatic heterocyclic structure.
Chloroquinoline: A derivative of quinoline with a chloro substituent, similar to the compound .
Tetramethylquinoline: A quinoline derivative with multiple methyl groups, similar to the tetramethyl groups in this compound.
Uniqueness: The combination of chloro, multiple methyl groups, and an aldehyde functional group in this compound makes it unique among quinoline derivatives
Properties
Molecular Formula |
C14H16ClNO |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
7-chloro-1,2,2,4-tetramethylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H16ClNO/c1-9-7-14(2,3)16(4)13-6-12(15)10(8-17)5-11(9)13/h5-8H,1-4H3 |
InChI Key |
YLRRAMMUBHTDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C(=C2)Cl)C=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



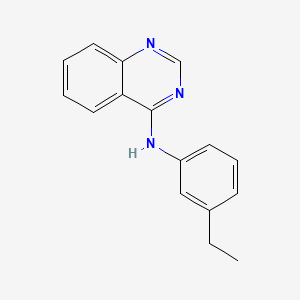
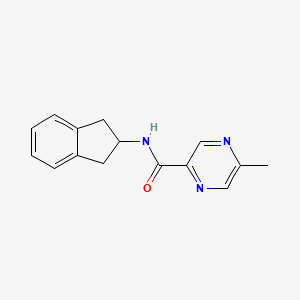
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
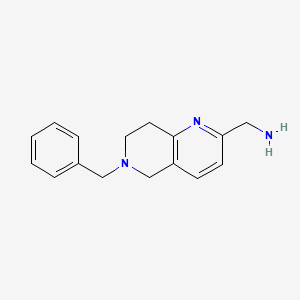

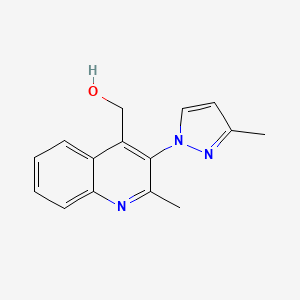

![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)
